molecular formula C5H9NO B14321387 2-Methyl-3-(methylamino)-2-propenal CAS No. 101419-84-5

2-Methyl-3-(methylamino)-2-propenal

Cat. No.: B14321387
CAS No.: 101419-84-5
M. Wt: 99.13 g/mol
InChI Key: YLWYIKLACUBHLC-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)-2-propenal is an organic compound that belongs to the class of aldehydes It features a methyl group and a methylamino group attached to a propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylamino)-2-propenal can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)-2-propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or other amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-3-(methylamino)-2-propenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylamino)-2-propenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-(methylamino)propanoate: This compound has a similar structure but features an ester group instead of an aldehyde group.

    3-Methylamino-2-methylpropionic acid: This compound is similar but contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-Methyl-3-(methylamino)-2-propenal is unique due to the presence of both a methylamino group and an aldehyde group on a propenal backbone

Properties

CAS No.

101419-84-5

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-methyl-3-(methylamino)prop-2-enal

InChI

InChI=1S/C5H9NO/c1-5(4-7)3-6-2/h3-4,6H,1-2H3

InChI Key

YLWYIKLACUBHLC-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC)C=O

Origin of Product

United States

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